molecular formula C12H13NO3S B2752782 N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396747-68-4

N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide

Cat. No. B2752782
CAS RN: 1396747-68-4
M. Wt: 251.3
InChI Key: ZXXMNQDXUFKGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide” is a compound that contains a thiophene and a furan ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Furan is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a thiophene ring and a furan ring connected by a 2-hydroxypropyl chain, with a carboxamide group attached to the thiophene ring. The presence of these rings may influence the compound’s chemical behavior and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methods to synthesize and characterize compounds related to "N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide," focusing on their potential as building blocks for more complex molecules. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a related structure, demonstrating electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Such studies provide insights into the reactivity of furan and thiophene moieties, which are crucial for the development of new materials and drugs.

Biological Applications

A novel series of furan-carboxamide derivatives, including structures similar to "this compound," have been identified as potent inhibitors of the influenza A H5N1 virus. Yongshi et al. (2017) reported that these derivatives demonstrate significant anti-influenza activity, with specific compounds showing promising EC50 values against the H5N1 strain (Yongshi et al., 2017). This highlights the potential of furan and thiophene carboxamides in the development of new antiviral agents.

Material Science Applications

In the field of material science, furan and thiophene derivatives have been utilized in the design of dye-sensitized solar cells. Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, demonstrating an improvement in solar energy-to-electricity conversion efficiency compared to reference cells. This suggests the utility of furan and thiophene derivatives in enhancing the performance of photovoltaic devices (Kim et al., 2011).

Supramolecular Chemistry

The study of the supramolecular effects of aromaticity on crystal packing has also been a significant application area. Rahmani et al. (2016) investigated compounds containing furan and thiophene rings, revealing that heteroatom substitution from O to S increases the effectiveness of π-based interactions in crystal structures (Rahmani et al., 2016). This research provides valuable insights into the design of molecular crystals with desired properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used or handled. Without specific data, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields like medicinal chemistry, materials science, or as a building block for more complex molecules .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-12(15,10-3-2-5-16-10)8-13-11(14)9-4-6-17-7-9/h2-7,15H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXMNQDXUFKGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.